

Verifying 2-Butene-1,4-diol: A Comparative Guide to Spectral Databases

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Compound of Interest

Compound Name: 2-Butene-1,4-diol

Cat. No.: B7806548

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For researchers, scientists, and professionals in drug development, the accurate identification and verification of chemical compounds are paramount. This guide provides a comparative analysis of spectral data for **2-butene-1,4-diol** from various public databases, offering a valuable resource for compound verification.

This document summarizes key spectral data from prominent databases, outlines the experimental methodologies for acquiring this data, and presents a logical workflow for utilizing these resources in a laboratory setting. The information is intended to aid in the confirmation of the structure and purity of **2-butene-1,4-diol** and its isomers.

Comparative Spectral Data for 2-Butene-1,4-diol

The following table provides a summary of publicly available spectral data for the cis and trans isomers of **2-butene-1,4-diol**. This data has been compiled from several reputable spectral databases to facilitate a comparative analysis.

Spectroscopic Technique	Isomer	Database/Source	Key Spectral Data	Reported Experimental Conditions
¹ H NMR	cis	PubChem (Sadtler)	Data not directly provided in summary, spectrum available for viewing.	Instrument: Varian A-60.
	trans	SpectraBase	Spectrum available for viewing.	Not specified.
¹³ C NMR	cis	PubChem	Spectrum available for viewing.	Not specified.
	trans	SpectraBase	Spectrum available for viewing.	Not specified.
Infrared (IR)	cis	PubChem (Sadtler)	Spectrum available for viewing.	Technique: CAPILLARY CELL: NEAT.
cis	NIST WebBook (Gas-Phase)	Spectrum available for viewing.	State: Gas.	
trans	SpectraBase (ATR-IR)	Spectrum available for viewing.	Not specified.	
Mass Spectrometry (MS)	cis	NIST WebBook (AIST/NIMC)	Electron Ionization spectrum available for viewing.	Origin: Japan AIST/NIMC Database.[1][2]

cis	PubChem (NBS)	MASS: 48.	Source: National Bureau of Standards EPA-NIH Mass Spectra Data Base.	
trans	PubChem (NBS)	MASS: 48.	Source: National Bureau of Standards EPA-NIH Mass Spectra Data Base.	
Mixture (c&t)	NIST WebBook	Electron Ionization spectrum available for viewing.	Not specified.[3]	
Raman	Mixture	SpectraBase	Spectrum available for viewing.	Not specified.[4]

Experimental Protocols

The acquisition of reliable spectral data is contingent on the adherence to standardized experimental protocols. Below are generalized methodologies for the key spectroscopic techniques used in the characterization of **2-butene-1,4-diol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

- **Sample Preparation:** A small amount of the **2-butene-1,4-diol** sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical to avoid

interfering signals from the solvent itself. A common concentration range is 5-25 mg of the compound in 0.5-1.0 mL of solvent. The solution is then transferred to an NMR tube.

- **Data Acquisition:** The NMR tube is placed in the spectrometer's magnet. For ^1H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ^{13}C NMR, the frequency is correspondingly lower (e.g., 75-150 MHz). Key parameters that are set include the number of scans, the relaxation delay, and the pulse sequence.
- **Data Processing:** The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to generate the NMR spectrum. This is followed by phasing, baseline correction, and integration of the signals. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

- **Sample Preparation:**
 - **Neat (for liquids):** A drop of liquid **2-butene-1,4-diol** can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[5\]](#)
 - **Attenuated Total Reflectance (ATR):** A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). This is a common and convenient method for both liquids and solids.
 - **Gas-Phase:** The sample is vaporized and introduced into a gas cell with IR-transparent windows.[\[6\]](#)
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then scanned, and the instrument records an interferogram. The number of scans is typically set between 16 and 32 to improve the signal-to-noise ratio.
- **Data Processing:** The interferogram is converted into a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum.

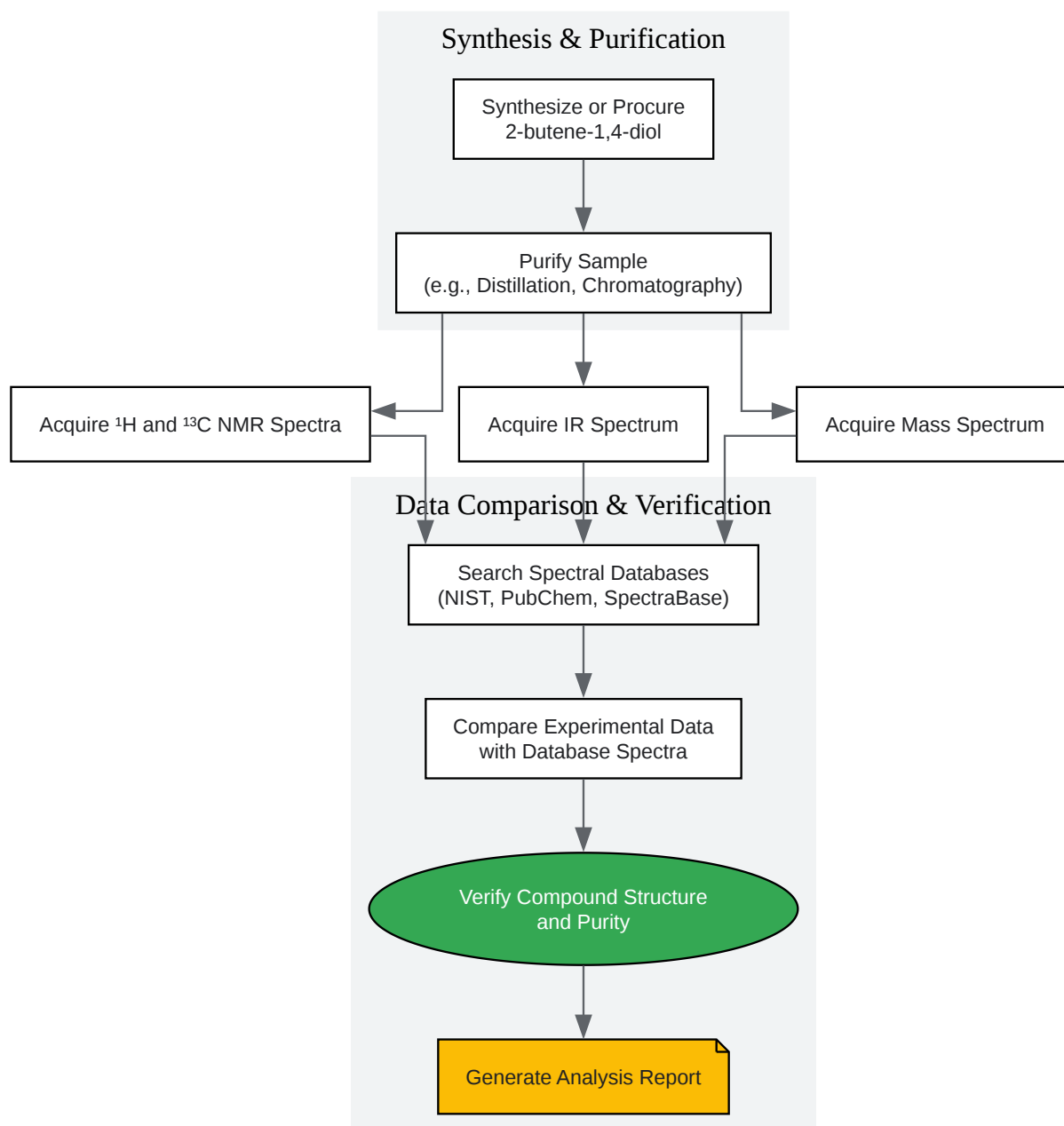
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the components of a mixture.

- **Sample Preparation:** The **2-butene-1,4-diol** sample is typically dissolved in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be in the range of $\mu\text{g/mL}$ to ng/mL .
- **Gas Chromatography:** A small volume of the sample solution is injected into the GC inlet, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. The column is housed in an oven, and a temperature program is used to separate the components based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry:** As each component elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI). The resulting ions (the parent ion and fragment ions) are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
- **Data Analysis:** The resulting mass spectrum provides a molecular fingerprint of the compound. The fragmentation pattern can be compared to library spectra for identification.

Compound Verification Workflow

The following diagram illustrates a typical workflow for a researcher verifying the identity and purity of a **2-butene-1,4-diol** sample using the spectral databases and techniques described above.



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Caption: Workflow for the verification of **2-butene-1,4-diol**.

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